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Executive Summary
VU6015929 is a potent, selective, small-molecule inhibitor of the Discoidin Domain Receptors

(DDR1 and DDR2), a unique subfamily of Receptor Tyrosine Kinases (RTKs) activated by

collagen rather than soluble growth factors.[1][2] Developed at Vanderbilt University, this

compound represents a critical tool for interrogating the role of DDR1 in fibrotic pathologies,

particularly renal fibrosis.

Unlike earlier non-selective inhibitors (e.g., dasatinib, imatinib) which target DDRs as off-

targets, VU6015929 was engineered for high selectivity against the kinome, minimizing

confounding variables in phenotypic screens. This guide details the in vitro pharmacological

profile, mechanism of action, and validated experimental protocols for utilizing VU6015929 in

drug discovery workflows.[1]

Chemical Identity & Preparation
VU6015929 is an amide-based inhibitor featuring a pyridine hinge-binding motif, optimized for

solubility and metabolic stability compared to its predecessors.
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Property Specification

Compound Name VU6015929

Primary Targets DDR1, DDR2

Chemotype Pyridine-based amide

Solubility Soluble in DMSO (>10 mM)

Storage -20°C (Solid), -80°C (DMSO Stock)

Stock Prep
Dissolve in 100% DMSO to 10 mM. Aliquot to

avoid freeze-thaw cycles.

Mechanism of Action (MOA)[3]
Mechanistic Pathway
DDR1 is activated by fibrillar collagen (e.g., Collagen I, IV). Upon ligand binding, DDR1

undergoes lateral dimerization and trans-autophosphorylation. This signaling cascade drives

the expression of pro-fibrotic markers, including Collagen IV, creating a feed-forward loop of

fibrosis.

VU6015929 functions as a Type I/II ATP-competitive inhibitor, binding to the kinase domain of

DDR1/2 and preventing the phosphotransfer reaction required for receptor activation.

Signaling Pathway Visualization
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Caption: Mechanism of VU6015929 inhibition within the collagen-induced DDR1 fibrosis

pathway.
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In Vitro Pharmacology
Potency & Binding Affinity
VU6015929 demonstrates single-digit nanomolar potency against both receptor subtypes in

biochemical assays. In cellular contexts, it is exceptionally potent, often outperforming

biochemical IC50 values due to high cellular accumulation or slow off-rates.

Assay Type Metric DDR1 Value DDR2 Value Reference

Biochemical IC50 4.7 nM 7.4 nM
Jeffries et al.,

2019

Cellular (ELISA) IC50 0.71 nM N/D
Jeffries et al.,

2019

Functional
Collagen IV

Inhibition
Potent Blockade N/A

Jeffries et al.,

2019

Kinome Selectivity
A critical advantage of VU6015929 is its selectivity profile.[1][2][3][4] In a broad screen of 371

kinases:

Selectivity Score: Potent inhibition (>90%) observed for only 7.2% (27/371) of kinases.

Implication: This "clean" profile allows researchers to attribute phenotypic effects (e.g.,

reduction in fibrosis) specifically to DDR inhibition rather than off-target kinase blockade

(e.g., Src, Abl).

DMPK Profile (In Vitro)
The compound was optimized for metabolic stability to ensure utility in in vivo rodent models.
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Parameter Value (Rat) Interpretation

Clearance (CLp) 34.2 mL/min/kg Moderate clearance

Volume of Dist.[5] (Vss) 4.3 L/kg Extensive tissue distribution

Half-life (t1/2) ~3.0 hours Suitable for bid/qd dosing

Bioavailability (%F) 12.5% Moderate oral availability

Experimental Protocols
Protocol A: Cellular DDR1 Autophosphorylation Assay
Objective: To quantify the inhibition of collagen-induced DDR1 activation in a cellular system.

Materials:

Cell Line: HEK293 cells stably expressing human DDR1b (HEK293-DDR1b).

Ligand: Rat tail Collagen I (acetic acid soluble).

Lysis Buffer: RIPA buffer + Protease/Phosphatase inhibitor cocktails.

Detection: Western Blot (Anti-pTyr-DDR1 vs. Total DDR1).

Workflow:

Seeding: Plate HEK293-DDR1b cells in 6-well plates. Serum starve overnight (0.1% BSA in

DMEM) to reduce basal phosphorylation.

Compound Treatment: Pre-incubate cells with VU6015929 (Serial dilution: 0.1 nM – 100 nM)

for 1 hour at 37°C.

Control: DMSO vehicle (0.1%).

Stimulation: Add Collagen I (Final concentration: 50 µg/mL) directly to the media containing

the compound.

Incubation: Incubate for 18–24 hours.
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Note: Unlike rapid RTKs (e.g., EGFR), DDR1 activation kinetics are slow and sustained.

Lysis: Wash with ice-cold PBS. Lyse cells on ice. Clarify lysates via centrifugation.

Analysis: Perform Western Blot.

Primary Ab: Phospho-DDR1 (Tyr513) and Total DDR1.

Quantification: Calculate ratio of pDDR1 / Total DDR1.

Protocol B: Collagen IV Functional Assay
Objective: To measure the downstream functional consequence of DDR1 inhibition (anti-fibrotic

efficacy).

Culture: Use Mesangial cells or HEK293-DDR1b cells.

Treatment: Treat serum-starved cells with VU6015929 (1 µM or IC50 equivalent) + Collagen

I (50 µg/mL).

Duration: Incubate for 24 hours.

Detection: Analyze cell lysates for Collagen IV protein levels via Western Blot.

Result: Expect a dose-dependent reduction in Collagen IV expression, mimicking the

phenotype of DDR1-null cells.
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Caption: Step-by-step workflow for the cellular characterization of VU6015929.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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